Cystathionine
Overview
Description
Synthesis Analysis
Cystathionine synthesis involves the enzyme cystathionine beta-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine. This reaction is a crucial step in the transsulfuration pathway, directing the sulfur from methionine towards cysteine synthesis. The synthesis and activity of CBS are highly regulated, involving cofactors such as pyridoxal 5'-phosphate (PLP) and, in some organisms, heme. The enzyme exhibits a modular organization, suggesting complex regulation mechanisms including redox changes and allosteric modulation by S-adenosylmethionine (AdoMet) (Banerjee & Zou, 2005).
Molecular Structure Analysis
The molecular structure of cystathionine is characterized by its unique combination of homocysteine and serine linked through a beta-thioether bond. This structure is essential for its role as a metabolic intermediate. Detailed structural insights have been provided by X-ray crystallography studies, revealing the active core of CBS that is conserved across different species. These studies have shown that the enzyme can be cleaved into an evolutionarily conserved active core, maintaining activity despite the absence of the N-terminal and C-terminal regions, which are involved in regulatory functions (Kéry, Poneleit, & Kraus, 1998).
Chemical Reactions and Properties
Cystathionine undergoes various chemical reactions characteristic of its functional groups, such as the amino, carboxyl, and thioether groups. It is involved in the transsulfuration pathway, where it serves as a precursor for cysteine synthesis through the action of cystathionine gamma-lyase. The enzyme cystathionine gamma-synthase also plays a role in its synthesis by catalyzing the gamma-replacement reaction, indicating its central role in methionine and cysteine metabolism (Amir, Hacham, & Galili, 2002).
Physical Properties Analysis
The physical properties of cystathionine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its biological function and its interaction with enzymes in metabolic pathways. Although specific details on these properties require further exploration, they are essential for understanding the compound's behavior in physiological conditions.
Chemical Properties Analysis
Cystathionine's chemical properties are defined by its reactivity and interactions with various enzymes in metabolic pathways. Its role as an intermediate in the transsulfuration pathway highlights its chemical versatility, participating in reactions facilitated by enzymes like CBS and cystathionine gamma-synthase. The enzyme-mediated reactions underscore cystathionine's importance in sulfur amino acid metabolism and its regulatory mechanisms, such as its synthesis being regulated by factors including the availability of substrates and the presence of cofactors like PLP (Banerjee & Zou, 2005).
Scientific Research Applications
Cancer Research : Cystathionine has been found to protect human breast cancer cells against reactive oxygen species and drug-induced apoptosis, which might contribute to drug resistance (Sen et al., 2016).
Antioxidant Properties : It significantly reduces superoxide radical-dependent chemiluminescence in human leukocytes and xanthine-xanthine oxidase-derived superoxide radicals in vitro (Wada et al., 1996).
Neuroscience : Cystathionine's distribution in the human brain and its changes post-mortem can be studied using a novel method of quantitative estimation (Shimizu et al., 1966). It also plays a role in the normal functioning of the brain and is involved in certain inborn errors of metabolism (Key & White, 1970).
Molecular Biology : The yeast cystathionine β-synthase serves as a model for future studies of structure and function in enzymes, particularly in human and rat enzymes (Jhee et al., 2000).
Clinical Diagnosis : L-cystathionine is vital for amino acid analysis, aiding in clinical diagnosis (Amino & Suzuki, 2017).
Therapeutic Potential : It has potential in treating diseases where endoplasmic reticulum stress is implicated, like homocystinuria (Maclean et al., 2012).
Genetic Studies : Molecular diagnosis of cystathioninuria is possible, allowing for phenotype-genotype correlations and association studies with the CTH gene (Wang & Hegele, 2003).
Neurodegenerative Research : The disappearance of cystathionine with neuronal loss suggests it might be a marker in neurodegenerative processes (Wisniewski et al., 1985).
properties
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861587 | |
Record name | DL-Cystathionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Cystathionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cystathionine | |
CAS RN |
535-34-2 | |
Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Cystathionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 535-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Cystathionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-amino-2-carboxyethyl)-DL-homocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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